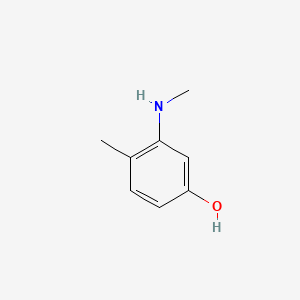

4-Methyl-3-(methylamino)phenol

Description

Significance as a Functionalized Aromatic Amine and Phenol (B47542) Hybrid in Chemical Synthesis and Methodological Development

The significance of 4-Methyl-3-(methylamino)phenol in chemical synthesis stems from its hybrid nature as both a functionalized aromatic amine and a phenol. This duality allows it to serve as a versatile scaffold in organic synthesis. The hydroxyl (-OH) and methylamino (-NHCH₃) groups are electron-donating, which activates the benzene (B151609) ring towards electrophilic substitution reactions, guiding new functional groups to specific positions. cymitquimica.com

Chemists can selectively target either the phenol or the amine group for various transformations. The phenolic hydroxyl is weakly acidic and can undergo reactions like etherification or esterification. In contrast, the secondary amine is basic and nucleophilic, readily participating in reactions such as acylation, alkylation, and arylation. This differential reactivity makes the compound a valuable intermediate for constructing more complex molecules in a controlled, stepwise manner. sigmaaldrich.com Its structure is particularly useful in creating libraries of compounds for screening purposes in drug discovery and materials science.

Overview of Key Research Domains Involving this compound Derivatives

The primary research domain for derivatives of this compound is medicinal chemistry, especially in the development of kinase inhibitors for cancer therapy. ed.ac.uknih.gov Kinases are a class of enzymes that are often dysregulated in cancer cells, making them a key target for modern pharmaceuticals. ed.ac.uk The 4-methyl-3-aminophenyl scaffold, derived from this compound, is a core component of several advanced therapeutic candidates.

A prominent example is found in the developmental history of Ponatinib, a multi-targeted tyrosine kinase inhibitor. An early-stage derivative, N-(4-methyl-3-{(1E)-2-[6-(methylamino)-9H-purin-9-yl]ethyl}phenyl)-3-(trifluoromethyl)benzamide, was synthesized and studied to optimize inhibitor potency and selectivity. This highlights the role of the this compound framework as a crucial building block for creating potent and specific enzyme inhibitors. Research in this area continues, with scientists designing novel derivatives that target specific kinases like phosphoinositide 3-kinases (PI3K) and other proteins involved in cell signaling pathways. nih.gov

| Key Research Derivatives of the 4-Methyl-3-aminophenyl Scaffold | |

| Parent Scaffold | 4-Methyl-3-aminophenyl |

| Research Domain | Medicinal Chemistry, Oncology |

| Example Derivative | N-(4-methyl-3-{(1E)-2-[6-(methylamino)-9H-purin-9-yl]ethyl}phenyl)-3-(trifluoromethyl)benzamide |

| Therapeutic Target Class | Tyrosine Kinase Inhibitors |

| Significance | Serves as a precursor and structural component in the synthesis of complex anti-cancer agents like Ponatinib. |

Historical Context of Academic Research on this compound as a Reagent in Chemical Processes

The historical record of this compound in academic research is more specialized and recent compared to its well-known isomer, 4-(methylamino)phenol (B85996) (commonly known as Metol). Metol (B52040) has a long and documented history stretching back to the late 19th century as a primary component in photographic developers. wikipedia.org

In contrast, the academic and industrial focus on this compound is largely a feature of modern organic and medicinal chemistry. Its utility was recognized with the increasing demand for specific, highly functionalized intermediates for the synthesis of complex target molecules. cymitquimica.com Rather than being a widely used commodity chemical, its history is embedded in the scientific literature of synthetic methodology and drug discovery from the late 20th and early 21st centuries. Its application as a key intermediate in the synthesis of kinase inhibitors, for instance, showcases its role in contemporary pharmaceutical research and development. google.com The compound is typically employed not as an end-product itself, but as a critical starting material or intermediate in multi-step synthetic pathways. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-(methylamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-7(10)5-8(6)9-2/h3-5,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOKUOJOGXTCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 3-METHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074866 | |

| Record name | 3-(Methylamino)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methylamino-4-methylphenol is a crystalline solid. | |

| Record name | 3-METHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6265-13-0 | |

| Record name | 3-METHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-methyl-3-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylamino)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Derivatization of 4 Methyl 3 Methylamino Phenol

Diverse Synthetic Routes for 4-Methyl-3-(methylamino)phenol

The preparation of this compound can be approached through several distinct synthetic strategies, starting from a variety of precursors and employing different chemical reactions. These routes include modifications of phenolic precursors, decarboxylation pathways, methylation of aminophenols, and reductive amination.

Strategies Involving Phenolic Precursors

A primary route to aminophenol derivatives involves the modification of existing phenolic compounds. For the synthesis of the closely related compound 4-amino-3-methylphenol (B1666317), a well-documented strategy begins with m-cresol (B1676322). google.com This method is a two-step process involving nitrosation followed by reduction.

First, m-cresol is subjected to a nitrosation reaction to introduce a nitroso group at the para-position to the hydroxyl group, yielding 4-nitroso-3-methylphenol. google.com This electrophilic substitution is typically carried out using a nitrosating agent like sodium nitrite (B80452) in an acidic medium. google.com The reaction temperature is carefully controlled, often between 0 and 15 °C, to ensure selectivity and stability. google.com

In the second step, the intermediate 4-nitroso-3-methylphenol is reduced to the corresponding amino group. google.com This reduction can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron in an acidic aqueous medium. google.comgoogle.com The use of iron filings in a pH range of 2 to 6.5 at temperatures from 20 to 100 °C is a documented method for this transformation. google.com

| Step | Reactants | Reagents | Key Conditions | Product |

|---|---|---|---|---|

| 1. Nitrosation | m-Cresol | Sodium Nitrite, Hydrochloric Acid | 0–15 °C, Aqueous alkaline solution followed by acid | 4-nitroso-3-methylphenol |

| 2. Reduction | 4-nitroso-3-methylphenol | Hydrogenating catalyst or Iron filings | Alcoholic solvent, presence of catalyst and promoter | 4-amino-3-methylphenol |

Decarboxylation Pathways in N-4-Hydroxyphenylglycine Synthesis

An alternative pathway to N-alkylated aminophenols involves the decarboxylation of N-(4-hydroxyphenyl)glycine (HPG). nih.gov HPG is a non-proteogenic amino acid that serves as a crucial component in certain peptide antibiotics like vancomycin. wikipedia.orgnih.gov Industrial synthesis of N-methyl-p-aminophenol, a structurally similar compound, utilizes the decarboxylation of N-(4-hydroxyphenyl)glycine at elevated temperatures in solvents such as chlorobenzene-cyclohexanone. nih.gov

The biosynthesis of HPG starts from prephenate, an intermediate in the shikimic acid pathway, and involves a four-enzyme pathway. wikipedia.orgnih.gov The availability of HPG through both biosynthetic and chemical routes makes its derivatives potential precursors. acs.orggoogle.com The decarboxylation step effectively removes the carboxyl group, yielding the aminophenol structure. This approach is a key example of how complex biomolecules can be used as starting materials in industrial chemical synthesis. nih.gov

Methylation Approaches to 4-Aminophenol (B1666318) Derivatives

Direct methylation of 4-aminophenol derivatives presents another viable synthetic route. nih.govchemcess.com N-methyl-p-aminophenol, for instance, can be prepared by the methylation of 4-aminophenol. nih.gov This transformation can be achieved using various methylating agents. Traditional methods may involve heating the aminophenol with an alkyl halide. chemcess.com

More recent and environmentally conscious methods utilize dimethyl carbonate (DMC) as a methylating agent. An accelerated process for preparing methylated aminophenols involves reacting an aminophenol with DMC in the presence of a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This method is advantageous as it uses a greener reagent and often results in high yields (97-100% conversion) without the need for high-pressure reactors. google.com The reaction can lead to methylation on either the nitrogen (N-methylation) or the oxygen (O-methylation), depending on the specific structure of the aminophenol and the reaction conditions. google.com

Reductive Amination Pathways (e.g., from hydroquinone)

Reductive amination provides a direct method for synthesizing aminophenols from hydroquinone (B1673460) precursors. digitellinc.com This pathway is particularly relevant for producing 4-aminophenol and its N-substituted derivatives. digitellinc.comgoogle.com The industrial synthesis of N-methyl-p-aminophenol can be accomplished by heating hydroquinone with an alcoholic solution of methylamine (B109427) at 200-250 °C. nih.gov

The direct amination of hydroquinone involves reacting it with an amination agent like ammonium (B1175870) hydroxide (B78521) or an alkylamine under heat and pressure. digitellinc.comgoogle.com For example, heating hydroquinone with an aqueous ammonia (B1221849) solution at 240 °C in an autoclave yields p-aminophenol. google.com The key challenge in this process is managing selectivity, as the reaction conditions can lead to the formation of byproducts. digitellinc.com

| Hydroquinone (moles) | Ammonia (moles) | Temperature | Duration | Key Products |

|---|---|---|---|---|

| 1.0 | 1.5 (as 28% aqueous solution) | 240 °C | 2 hours | p-Aminophenol, unreacted Hydroquinone |

Targeted Synthesis of this compound Derivatives

Beyond the synthesis of the parent compound, the derivatization of this compound, particularly at the phenolic oxygen, allows for the creation of a diverse range of molecules with potentially new properties.

Synthesis of 4-O-Substituted Derivatives

The hydroxyl group of a phenol (B47542) is a prime site for chemical modification, allowing for the synthesis of ethers (O-alkylation) and esters (O-acylation). These reactions can be applied to this compound to produce 4-O-substituted derivatives.

O-acylation can be achieved by reacting the phenol with an acylating agent such as an acyl chloride or an acid anhydride. finechem-mirea.ru For example, chloroacetyl derivatives of phenols are synthesized by reacting the phenol with chloroacetyl chloride. finechem-mirea.ru The resulting esters can serve as intermediates for further functionalization.

O-alkylation to form ethers is another common modification. This can be performed using alkyl halides. A series of 4-[(diethylamino)methyl]-phenol derivatives were synthesized from a p-hydroxybenzaldehyde starting material, showcasing modifications that can ultimately be traced back to the phenolic hydroxyl group. doi.org These general synthetic strategies for modifying the phenolic hydroxyl group are applicable to this compound, enabling the creation of a library of 4-O-substituted derivatives.

Electrochemical Synthesis of Sulfonyl Derivatives from p-Methylquinoneimine

The electrochemical approach offers a modern, reagent-efficient method for synthesizing sulfonyl derivatives from phenolic compounds. In the context of this compound, the synthesis proceeds through an electrochemically generated p-methylquinoneimine intermediate. This method avoids the need for harsh chemical oxidants, aligning with greener chemical principles.

The core of the process involves the anodic oxidation of this compound in an electrochemical cell. This oxidation generates a highly reactive p-methylquinoneimine species in situ. This intermediate then readily undergoes a Michael-type addition reaction with a nucleophile present in the solution. When a sulfinic acid (RSO₂H) is used as the nucleophile, it attacks the quinoneimine ring, leading to the formation of a sulfonated aminophenol derivative.

A general schematic for this process is outlined below:

Electrochemical Oxidation: this compound is oxidized at the anode to form the corresponding p-methylquinoneimine.

Nucleophilic Attack: A sulfinic acid or a related sulfonyl precursor present in the electrolyte acts as a nucleophile, attacking the electron-deficient ring of the quinoneimine.

Rearomatization: The intermediate product rearomatizes to form the stable sulfonated phenol derivative.

This method provides a direct and elegant route to novel sulfonyl derivatives, which are valuable in medicinal chemistry and materials science.

Table 1: Key Parameters in Electrochemical Sulfonylation

| Parameter | Description | Typical Conditions |

|---|---|---|

| Electrode Material | Anode and cathode materials. | Graphite anode, stainless steel cathode. researchgate.net |

| Solvent/Electrolyte | Medium for the reaction and to ensure conductivity. | Aqueous buffers, organic solvents like DMF with supporting electrolytes (e.g., NH₄I, KBr). researchgate.netrsc.org |

| Current Density | Current per unit area of the electrode. | 5-15 mA for sulfonyl hydrazides. rsc.org |

| Sulfonyl Source | Nucleophile providing the sulfonyl group. | Arenesulfonohydrazides, sodium arenesulfinates. researchgate.net |

Derivatization for Specialized Ligand or Intermediate Formation

The structure of this compound, with its phenolic hydroxyl, secondary amine, and activated aromatic ring, provides multiple sites for derivatization to create specialized ligands or synthetic intermediates. nih.gov These modifications can be tailored to introduce specific functionalities, alter steric or electronic properties, or enable further coupling reactions.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a primary site for derivatization.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions yields ethers. This modification can be used to introduce long alkyl chains, functional groups, or linkers for attachment to solid supports or larger molecular scaffolds.

Esterification: Acylation with acid chlorides or anhydrides produces esters. This can serve as a protecting group strategy or be used to introduce moieties that modulate the compound's electronic properties.

Modification of the Amino Group: The secondary amine can be targeted for various transformations:

Alkylation/Arylation: Further alkylation can produce a tertiary amine, while reactions like the Buchwald-Hartwig amination can introduce aryl substituents.

Acylation: Reaction with acylating agents forms amides, which can alter the electronic influence of the nitrogen atom on the aromatic ring and introduce new functional handles.

Modification of the Aromatic Ring: The electron-donating nature of the hydroxyl and amino groups activates the aromatic ring, making it susceptible to electrophilic aromatic substitution.

Halogenation: Introduction of bromine or chlorine atoms can provide sites for subsequent cross-coupling reactions (e.g., Suzuki, Heck), allowing for the construction of complex biaryl structures or the attachment of other functionalities.

Nitration/Formylation: These reactions can introduce electron-withdrawing groups or functional groups that can be further transformed into other substituents, providing a route to a diverse range of derivatives.

These derivatization strategies are fundamental in transforming this compound from a simple building block into a tailored component for applications such as the synthesis of metal-coordinating ligands, bioactive molecules, or functional materials. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. royalsocietypublishing.org The synthesis of this compound and its precursors can be evaluated and improved through this lens.

A key precursor, 4-amino-3-methylphenol, is often synthesized from m-cresol. google.com Traditional routes may involve harsh reagents or produce significant waste. A greener approach to this synthesis involves several key considerations: whiterose.ac.uk

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. The synthesis of 4-amino-3-methylphenol from m-cresol via nitrosation followed by reduction can have a high atom economy if byproducts are minimized. google.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives is a core principle. The initial nitrosation of m-cresol can be performed in an aqueous sodium hydroxide solution, a much safer solvent than many organic alternatives. google.com Subsequent reduction and purification steps can utilize ethanol, which is recognized as a green solvent. google.comemerald.com

Catalysis over Stoichiometric Reagents: The use of catalytic hydrogenation for the reduction of the nitroso intermediate to the amine is a prime example of a green methodology. google.com Catalytic processes are preferable to stoichiometric reducing agents (like metal hydrides) which generate large amounts of waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. While the nitrosation step is typically performed at low temperatures (3–10 °C), this is less energy-intensive than high-temperature reflux conditions. google.com

Furthermore, the methylation of the amino group to form the final product can be achieved using greener methylating agents. Dimethyl carbonate (DMC), for instance, is a non-toxic alternative to hazardous reagents like methyl halides or dimethyl sulfate (B86663). researchgate.net DMC reactions, often catalyzed by a base, produce methanol (B129727) and carbon dioxide as benign byproducts. researchgate.net

Table 2: Comparison of Traditional vs. Green Reagents in Synthesis

| Transformation | Traditional Reagent | Green Alternative | Key Advantage of Green Alternative |

|---|---|---|---|

| Methylation | Dimethyl sulfate, Methyl iodide | Dimethyl carbonate (DMC) | Non-toxic, benign byproducts. researchgate.net |

| Solvent | Chlorinated hydrocarbons, DMF | Water, Ethanol, 2,2,5,5-Tetramethyloxolane (TMO) | Reduced toxicity and environmental impact. google.comwhiterose.ac.uk |

| Oxidation | Stoichiometric metal oxidants | Electrochemical oxidation | Avoids heavy metal waste, high selectivity. |

| Reduction | Metal hydrides (e.g., LiAlH₄) | Catalytic Hydrogenation (H₂/Catalyst) | High atom economy, water is the only byproduct. google.com |

Stereoselective Synthesis and Chiral Modifications (if applicable to derivatives)

The parent compound, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis is not relevant to the preparation of the molecule itself.

However, stereoselectivity becomes a critical consideration when synthesizing derivatives of this compound that do contain chiral centers. Chiral modifications can be introduced by reacting the parent molecule or its derivatives with chiral reagents or by performing asymmetric reactions on prochiral derivatives.

For example, if a derivative of this compound contains a ketone or an imine functionality, it could undergo stereoselective reduction using a chiral catalyst (e.g., Noyori-type hydrogenation) to produce a chiral alcohol or amine with high enantiomeric excess. Similarly, if a derivative contains a carbon-carbon double bond, it could be subjected to asymmetric epoxidation or dihydroxylation to install new stereocenters on the molecule.

Another approach involves coupling the aminophenol derivative with a chiral auxiliary. The presence of the auxiliary can direct the stereochemical outcome of a subsequent reaction on the molecule. After the desired stereocenter is created, the auxiliary can be removed, yielding an enantiomerically enriched product. Lewis acid-mediated additions of titanium enolates derived from chiral auxiliaries to ketals represent a powerful method for creating tertiary stereocenters. researchgate.net

While specific examples of stereoselective synthesis starting directly from this compound are not prominent in the literature, the principles of asymmetric synthesis are broadly applicable to its derivatives. The creation of such chiral derivatives would be highly valuable for applications in medicinal chemistry and chiral ligand design, where specific stereoisomers often exhibit markedly different biological activities or catalytic efficiencies.

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 3 Methylamino Phenol

Fundamental Reaction Pathways Attributed to Methylamino and Hydroxyl Functionalities

The hydroxyl and methylamino groups are powerful activating substituents that donate electron density to the aromatic ring through resonance. libretexts.org This enhanced electron density makes the ring more susceptible to attack by electrophiles. nih.gov The reactivity of these groups is highly dependent on the pH of the medium. stackexchange.com

Hydroxyl Group (-OH): As a weak organic acid, the phenolic hydroxyl group can be deprotonated in basic media to form a phenolate (B1203915) ion (-O⁻). stackexchange.comnih.gov This negatively charged substituent is an even stronger electron-donating group than the neutral hydroxyl group, further activating the ring towards electrophilic attack. stackexchange.com The hydroxyl group's lone pair electrons participate in resonance with the aromatic π system, increasing the electron density at the ortho and para positions. libretexts.org

Methylamino Group (-NHCH₃): The nitrogen atom of the methylamino group also possesses a lone pair of electrons that delocalizes into the benzene (B151609) ring, similarly activating it. stackexchange.com However, in acidic media, the amino group can be protonated to form a methylammonium (B1206745) cation (-NH₂CH₃⁺). This protonated form no longer has a lone pair available for resonance and instead acts as an electron-withdrawing group through the inductive effect, thereby deactivating the ring. stackexchange.com

The combined presence of these two activating groups makes the aromatic ring of 4-Methyl-3-(methylamino)phenol highly nucleophilic.

Oxidative Coupling Reactions

Oxidative coupling is a significant reaction pathway for phenols, where phenolic compounds are joined together through an oxidative process, often catalyzed by transition metals. wikipedia.org This process can lead to the formation of new carbon-carbon or carbon-oxygen bonds. wikipedia.org The high electron density of this compound makes it a suitable candidate for such reactions.

Bromate-Initiated Oxidative Coupling Mechanisms with Polyhydroxybenzoic Acids

Research has demonstrated a kinetic method for the determination of vanadium based on its catalytic effect on the bromate-initiated oxidative coupling reaction of 4-(methylamino)phenol (B85996) with 2,3,4-trihydroxybenzoic acid. tandfonline.com In this reaction, bromate (B103136) acts as the oxidant to initiate the coupling between the two aromatic compounds. The reaction rate, followed spectrophotometrically, is proportional to the concentration of the vanadium catalyst. tandfonline.com

Vanadium-Catalyzed Kinetic Studies of Oxidative Coupling

Vanadium compounds are known to catalyze the oxidative coupling of phenols. wikipedia.orgnih.gov A sensitive and selective kinetic method has been developed for the determination of vanadium (IV) and (V) based on its catalytic effect on the oxidative coupling of 4-(methylamino)phenol (MAP) with 2,3,4-trihydroxybenzoic acid (THBA) using bromate as an oxidant. tandfonline.com The presence of tartrate has been found to act as an activator in this system. tandfonline.com The rate of formation of the colored product is monitored to quantify the amount of vanadium present. tandfonline.com

Table 1: Optimized Conditions for Vanadium-Catalyzed Oxidative Coupling tandfonline.com

| Parameter | Optimal Concentration/Value |

| 4-(Methylamino)phenol (MAP) | 6.4 mmol l⁻¹ |

| 2,3,4-Trihydroxybenzoic acid (THBA) | 2.0 mmol l⁻¹ |

| Bromate | 160 mmol l⁻¹ |

| Tartrate (Activator-Buffer) | 10 mmol l⁻¹ |

| pH | 3.10 |

| Temperature | 35°C |

| Wavelength for Monitoring | 380 nm and/or 570 nm |

Oxidation by Hydrogen Peroxide and Related Reactive Species

Phenols can be oxidized by hydrogen peroxide (H₂O₂), often in the presence of a catalyst, to form quinones or other oxidation products. researchgate.netmdpi.com This process is believed to involve the generation of highly reactive hydroxyl radicals (•OH), which then attack the phenol (B47542) ring. mdpi.com The reaction of this compound with H₂O₂ would likely proceed through the formation of a phenoxyl radical, followed by further oxidation or coupling reactions. The presence of both the hydroxyl and methylamino groups would influence the regioselectivity of the oxidation.

Charge-Transfer Complex Formation and Reactivity

A charge-transfer (CT) complex is formed through a weak electrostatic attraction between an electron-donating molecule and an electron-accepting molecule. mdpi.com The formation of these complexes is often indicated by the appearance of a new absorption band in the visible spectrum. mdpi.com Phenolic compounds, being electron-rich, can act as electron donors in the formation of CT complexes with suitable electron acceptors. researchgate.net The stability of the CT complex is related to the electron-donating ability of the donor molecule. nih.gov Given the strong electron-donating nature of the substituted phenol this compound, it would be expected to form charge-transfer complexes with various electron acceptors.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Substitution: The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the hydroxyl and methylamino groups. libretexts.orgbyjus.com These groups are ortho, para-directors, meaning that incoming electrophiles will preferentially add to the positions ortho and para to them. byjus.com In this compound, the directing effects of the hydroxyl (at position 1), methylamino (at position 3), and methyl (at position 4) groups must be considered. The hydroxyl group is a particularly strong activating group. msu.edu The positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the methylamino group are C2, C4, and C6. The methyl group is a weaker activator and is also ortho, para-directing. The combined reinforcing effects of these groups will strongly activate specific positions on the ring for reactions such as halogenation, nitration, and sulfonation. msu.edumasterorganicchemistry.com

Nucleophilic Substitution: Nucleophilic aromatic substitution (NAS) is generally difficult for benzene derivatives unless the ring is substituted with strong electron-withdrawing groups. orgosolver.comlibretexts.org Since this compound contains three electron-donating groups, it is highly deactivated towards nucleophilic aromatic substitution. orgosolver.com Such reactions would require extremely harsh conditions, such as high temperatures or the use of very strong bases, and are unlikely to be a primary reaction pathway for this compound. libretexts.org

Condensation Reactions and Schiff Base Formation with Carbonyl Compounds

The reaction between an amine and a carbonyl compound, such as an aldehyde or a ketone, is a classic condensation reaction that results in the formation of a carbon-nitrogen double bond. The specific product of this reaction depends critically on whether the amine is primary or secondary.

In the case of a primary amine reacting with a carbonyl compound, the product is a neutral imine, commonly referred to as a Schiff base. However, this compound contains a secondary amine. When a secondary amine reacts with an aldehyde or ketone, the reaction proceeds through a similar initial pathway but cannot form a stable, neutral imine. Instead, the reaction typically yields a positively charged intermediate known as an iminium ion . chemistrysteps.commasterorganicchemistry.com

If the carbonyl compound has an available alpha-hydrogen, the intermediate iminium ion can be deprotonated by a base to form a neutral species called an enamine . chemistrysteps.comlibretexts.org An enamine is characterized by an amino group attached to a carbon-carbon double bond. youtube.com Therefore, the condensation of this compound with a suitable carbonyl compound would be expected to yield an iminium ion, which may then form an enamine.

The table below summarizes typical conditions for condensation reactions involving aminophenol analogs and various carbonyl compounds.

| Amine Reactant Type | Carbonyl Reactant | Catalyst/Solvent | Product Type |

|---|---|---|---|

| Secondary Aromatic Amine (Analog) | Aldehyde (e.g., Benzaldehyde) | Acid catalyst (e.g., H+), Anhydrous Solvent | Iminium Ion / Enamine |

| Secondary Aliphatic Amine (Analog) | Ketone (e.g., Cyclohexanone) | Methanol (B129727), Reflux | Enamine |

| Primary Aminophenol (Analog) | Substituted Benzaldehydes | Ethanol, Reflux | Schiff Base (Imine) |

| Primary Aminophenol (Analog) | Formaldehyde | Water/Ethanol | Complex condensation products |

Studies on Intermediate Formation and Reaction Kinetics

The mechanism of the condensation reaction between a secondary amine and a carbonyl compound proceeds through several well-defined intermediates. libretexts.org Understanding these intermediates is key to controlling the reaction and predicting its outcome.

The reaction is initiated by the nucleophilic addition of the secondary amine to the carbonyl carbon. This first step forms a zwitterionic tetrahedral intermediate, which rapidly undergoes a proton transfer to yield a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. libretexts.orgkhanacademy.orgwikipedia.org This carbinolamine intermediate is often unstable and exists in equilibrium with the starting materials. wikipedia.org

The general mechanistic steps are outlined below:

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of the secondary amine on the carbonyl carbon. | Zwitterionic Tetrahedral Intermediate |

| 2 | Proton transfer from the nitrogen to the oxygen. | Carbinolamine (Hemiaminal) |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated Carbinolamine |

| 4 | Elimination of a water molecule. | Iminium Ion |

| 5 | (If applicable) Deprotonation of an alpha-carbon by a base. | Enamine |

The kinetics of this reaction are highly dependent on the pH of the medium. The reaction requires a delicate balance: sufficient acid must be present to catalyze the dehydration of the carbinolamine intermediate, but not so much acid that it fully protonates the starting amine, which would render it non-nucleophilic and inhibit the initial attack on the carbonyl group. libretexts.org Consequently, these reactions often exhibit a maximum rate at a mildly acidic pH.

Advanced Spectroscopic Characterization and Structural Elucidation

Elucidation of Molecular Structure using X-ray Crystallography

For the specific compound 4-Methyl-3-(methylamino)phenol, detailed crystallographic data is not extensively available in the surveyed literature. However, based on the known structures of related phenol (B47542) and aniline (B41778) derivatives, a planar or near-planar conformation of the benzene (B151609) ring is expected. The hydroxyl and methylamino groups attached to the ring, along with the methyl group, would have specific spatial orientations and bond lengths that influence intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which would dictate the crystal packing arrangement.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. Data from the closely related compound, 4-Amino-3-methylphenol (B1666317), provides a strong basis for these assignments. chemicalbook.comnist.gov The presence of the hydroxyl (-OH) group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The secondary amine (N-H) stretch is anticipated to appear as a sharp to medium band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups will appear just below 3000 cm⁻¹.

The fingerprint region (below 1600 cm⁻¹) will contain a wealth of structural information. Aromatic C=C ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ range. The C-O stretching of the phenolic group should produce a strong band around 1200-1260 cm⁻¹, and C-N stretching is expected in the 1250-1350 cm⁻¹ region. Bending vibrations for the methyl groups and out-of-plane bending for the substituted benzene ring will also be present at lower wavenumbers.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce strong signals in Raman spectra, which would be expected for this compound.

Table 1: Predicted FT-IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| N-H Stretch | 3300-3500 | Medium | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Medium | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| C-N Stretch | 1250-1350 | Medium | Weak |

| C-O Stretch | 1200-1260 | Strong | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatives (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns, the precise connectivity of atoms can be determined.

For this compound, the ¹H NMR spectrum would provide distinct signals for each type of proton. The aromatic protons would appear in the range of 6.0-7.5 ppm. The proton ortho to the hydroxyl group (at C5) would likely be the most upfield due to the combined electron-donating effects of the OH and NHCH₃ groups. The N-H proton and O-H proton would appear as broad singlets, with chemical shifts that are dependent on solvent and concentration. The N-methyl protons would be a singlet (or a doublet if coupled to the N-H proton) around 2.8-3.0 ppm, while the aromatic methyl protons would be a singlet around 2.1-2.4 ppm.

The ¹³C NMR spectrum offers insight into the carbon skeleton. The carbon atom attached to the hydroxyl group (C1) would be the most downfield among the aromatic carbons, likely appearing around 150-155 ppm. The carbon attached to the methylamino group (C3) would also be significantly downfield. Based on data for the similar compound 3-Ethylamino-4-methylphenol, the aromatic carbons would resonate between approximately 110 and 155 ppm. chemicalbook.com The N-methyl carbon would have a chemical shift around 30-35 ppm, and the aromatic methyl carbon would be found further upfield, typically around 15-20 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-CH₃ | ~2.2 | ~16 |

| N-CH₃ | ~2.8 | ~31 |

| N-H | Variable (Broad) | - |

| O-H | Variable (Broad) | - |

| Aromatic C-H | 6.5 - 7.0 | 110 - 130 |

| Aromatic C-N | - | ~145 |

| Aromatic C-C-CH₃ | - | ~125 |

| Aromatic C-OH | - | ~152 |

Mass Spectrometry (MS, EI-MS, UPLC-TOF-Triple-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint that can be used for structural elucidation. wikipedia.orglibretexts.org

For this compound (molar mass 137.18 g/mol ), the EI mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 137. A prominent fragment would likely arise from the loss of a hydrogen atom from the molecular ion, resulting in a peak at m/z = 136. Another characteristic fragmentation pathway for secondary amines is alpha-cleavage, which involves the loss of a hydrogen radical from the N-methyl group, leading to a stable iminium ion. For phenols, a common fragmentation is the loss of a neutral carbon monoxide (CO) molecule after rearrangement.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 137 | [C₈H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 136 | [M - H]⁺ | Loss of a hydrogen radical |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical from the amine or aromatic ring |

| 108 | [M - CH₂NH]⁺ | Cleavage of the methylamino side chain |

Techniques like Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Triple Mass Spectrometry (UPLC-TOF-Triple-MS) would allow for the separation of the compound from a mixture and provide high-resolution mass data, confirming its elemental composition with high accuracy.

UV-Visible Spectroscopy for Electronic Transitions and Charge-Transfer Phenomena

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule, typically π → π* transitions in aromatic systems. The phenol moiety acts as the primary chromophore.

The spectrum of this compound is expected to show absorption maxima characteristic of a substituted phenol. Simple phenol in a non-polar solvent shows a primary absorption band around 210 nm and a secondary band around 270 nm. docbrown.info The presence of the electron-donating hydroxyl (-OH), methylamino (-NHCH₃), and methyl (-CH₃) groups, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. For comparison, 4-aminophenol (B1666318) exhibits absorption maxima at approximately 194 nm, 218 nm, and 272 nm. sielc.com It is anticipated that this compound will have a λmax for its secondary band in the range of 275-290 nm due to these substituent effects on the π-electron system of the benzene ring.

Table 4: Predicted UV-Visible Absorption Data for this compound

| Transition | Expected λₘₐₓ (nm) | Region |

|---|---|---|

| π → π* (Primary) | ~220 - 230 | Ultraviolet |

| π → π* (Secondary) | ~275 - 290 | Ultraviolet |

Theoretical and Computational Chemistry of 4 Methyl 3 Methylamino Phenol

Quantum Chemical Calculations (Density Functional Theory, DFT; Hartree-Fock, HF)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), particularly using hybrid functionals such as B3LYP, and the ab initio Hartree-Fock (HF) method are commonly employed. These calculations are typically performed with a basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Methyl-3-(methylamino)phenol, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP) This data is illustrative and based on typical values for substituted phenols.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-O | 1.365 |

| O-H | 0.967 | |

| C-N | 1.385 | |

| N-H | 1.014 | |

| Bond Angle (°) | C-C-O | 119.5 |

| C-O-H | 109.2 | |

| C-N-C | 121.0 |

The electronic properties of a molecule are crucial for understanding its reactivity and spectral behavior. ijaemr.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. ijaemr.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ijaemr.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. materialsciencejournal.orgresearchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, as less energy is required to move an electron from the HOMO to the LUMO. ijaemr.comresearchgate.net For substituted phenols, this gap is typically in the range of 4-6 eV. imist.ma In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, the oxygen atom of the hydroxyl group, and the nitrogen atom of the methylamino group. The LUMO is likely distributed over the aromatic ring's π* anti-bonding orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies Illustrative values based on similar aromatic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.98 |

| LUMO Energy (ELUMO) | -1.98 |

| Energy Gap (ΔE) | 4.00 |

Computational methods can accurately predict spectroscopic properties. DFT calculations are widely used to compute the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.netresearchgate.net These theoretical spectra help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as O-H stretching, N-H bending, or C-C ring vibrations. ias.ac.in

Electronic spectra (UV-Visible) are predicted using Time-Dependent DFT (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. materialsciencejournal.org For this compound, the primary electronic transition would likely be a π → π* transition within the aromatic ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Values are illustrative and based on general frequency ranges for substituted phenols.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| O-H Stretch | Phenolic -OH | ~3600 |

| N-H Stretch | Amino -NH | ~3400 |

| Aromatic C-H Stretch | Phenyl Ring | 3100-3000 |

| C-O Stretch | Phenolic C-O | ~1250 |

| C=C Ring Stretch | Phenyl Ring | 1600-1450 |

Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Mapping

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. materialsciencejournal.orgimist.ma These include ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (σ). materialsciencejournal.orgimist.ma These parameters provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. researchgate.netresearchgate.net It helps identify electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. imist.mamdpi.com In an MEP map of this compound, negative potential (typically colored red) would be concentrated around the electronegative oxygen and nitrogen atoms, indicating these are likely sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method for analyzing intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, one can visualize and quantify the different types of contacts between molecules.

For this compound, the analysis would likely reveal the significance of hydrogen bonding involving the hydroxyl and methylamino groups (O-H···N or O-H···O). The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. nih.goviucr.org For similar phenolic compounds, the most significant contributions to crystal packing often come from H···H, C···H/H···C, and O···H/H···O interactions. nih.goviucr.org For instance, in related structures, H···H contacts can account for over 40% of the total interactions. nih.gov

Nonlinear Optical Properties (NLO) Prediction

Computational chemistry is instrumental in the search for new materials with significant nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. digitellinc.commetall-mater-eng.commdpi.com Quantum chemical calculations can predict NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). ajchem-a.com

Molecules with large hyperpolarizability values are promising NLO candidates. researchgate.net This property is often associated with molecules that have electron-donating and electron-accepting groups connected by a π-conjugated system, facilitating intramolecular charge transfer. In this compound, the hydroxyl and methylamino groups act as electron donors, which can lead to a notable NLO response. Theoretical calculations can efficiently screen such molecules for their potential in NLO applications before undertaking complex synthesis and experimental characterization. ajchem-a.commdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the stabilizing interactions between different parts of a molecule. uba.arwisc.edu This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of core orbitals, lone pairs, and bonding and antibonding orbitals. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis provides quantitative insights into intramolecular charge transfer, hyperconjugation, and steric repulsion, which collectively influence the molecule's stability and reactivity. nih.govresearchgate.net

The stabilization energy, E(2), associated with the delocalization of electron density from a donor NBO (i) to an acceptor NBO (j) is a key metric in this analysis. A higher E(2) value indicates a stronger interaction. scirp.org The most significant intramolecular interactions for this compound are summarized in the table below. These interactions primarily involve the lone pairs of the heteroatoms and the π-system of the benzene (B151609) ring.

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix for this compound

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) O | π* (C1-C6) | 25.8 |

| LP (1) O | π* (C2-C3) | 18.5 |

| LP (1) N | π* (C2-C3) | 35.2 |

| π (C1-C6) | π* (C2-C3) | 20.1 |

| π (C4-C5) | π* (C1-C6) | 17.9 |

| σ (C7-H) | π* (C1-C6) | 5.3 |

| σ (C8-H) | π* (C2-C3) | 4.9 |

NBO analysis also provides a detailed picture of the charge distribution across the molecule by calculating the natural charges on each atom. researchgate.net This method assigns the electron density to each atom in a way that is less sensitive to the choice of basis set compared to other population analysis methods. The natural charges for this compound are presented in the table below.

The charge distribution reveals that the oxygen and nitrogen atoms are, as expected, the most electronegative centers in the molecule, bearing significant negative charges. The carbon atom attached to the oxygen (C1) and the carbon attached to the nitrogen (C3) are correspondingly electropositive. The hydrogen atoms of the hydroxyl and amino groups also carry a notable positive charge, highlighting their acidic and protic nature. The carbon atoms within the aromatic ring exhibit a non-uniform charge distribution, reflecting the influence of the electron-donating hydroxyl, methylamino, and methyl substituents.

Table 2: Natural Charge Distribution in this compound

| Atom | Natural Charge (e) |

|---|---|

| O | -0.75 |

| N | -0.68 |

| C1 | 0.35 |

| C2 | -0.28 |

| C3 | 0.25 |

| C4 | -0.21 |

| C5 | -0.15 |

| C6 | -0.23 |

| C (Methyl on Ring) | -0.55 |

| C (Methyl on N) | -0.48 |

| H (on O) | 0.48 |

| H (on N) | 0.42 |

Advanced Analytical Chemistry Applications of 4 Methyl 3 Methylamino Phenol and Its Derivatives

Development of Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry remains a cornerstone of quantitative analysis, and several methods have been developed for the determination of 4-Methyl-3-(methylamino)phenol, often referred to as metol (B52040). These methods are typically based on color-forming reactions that allow for the quantification of the analyte by measuring light absorbance at a specific wavelength.

One common approach involves the reaction of phenols with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent to form a colored dye. researchgate.net While effective for many phenols, this method has limitations, particularly for para-substituted phenols. To overcome these limitations and enhance sensitivity and selectivity, new pyrazolone (B3327878) molecules have been synthesized and studied as alternative chromogenic agents. researchgate.net

Another strategy involves azo coupling reactions. For instance, a method for the determination of 4-ethylphenol (B45693) involves the conversion of 3-nitroaniline (B104315) into a diazonium salt, which then reacts with the phenol (B47542) in an alkaline medium to produce a yellow-colored product with maximum absorption at 426 nm. uobaghdad.edu.iq This principle can be adapted for the analysis of other phenolic compounds.

Extractive spectrophotometric methods have also been developed. For example, a method for iron(III) determination utilizes 2,6-dithiol-4-methylphenol in the presence of aminophenols, which forms a stable red complex with iron(III) that can be extracted and quantified. researchgate.net Kinetic-spectrophotometric methods offer another avenue for analysis, where the rate of a reaction catalyzed or inhibited by the analyte is measured. For instance, the catalytic effect of phenols on the oxidation of gallocyanin by sodium bromate (B103136) in an acidic medium has been used for their determination. researchgate.net

The table below summarizes key parameters of a representative spectrophotometric method for phenol analysis.

| Parameter | Value | Reference |

| Analyte | 4-Ethylphenol | uobaghdad.edu.iq |

| Reagent | 3-Nitroaniline | uobaghdad.edu.iq |

| Wavelength (λmax) | 426 nm | uobaghdad.edu.iq |

| Linearity Range | 5-50 µg mL-1 | uobaghdad.edu.iq |

Electrochemical Sensing and Voltammetric Techniques for Phenol Detection

Electrochemical methods offer a powerful alternative to traditional analytical techniques, providing high sensitivity, rapid response, and the ability to analyze complex matrices with minimal sample preparation. researchgate.net Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are frequently employed for the detection of phenolic compounds like this compound. researchgate.netresearchgate.net

These techniques involve applying a potential to an electrode and measuring the resulting current. The oxidation or reduction of the analyte at the electrode surface produces a current that is proportional to its concentration. The choice of electrode material is crucial for the performance of the sensor, with materials like glassy carbon, platinum, and various modified electrodes being used. researchgate.netnih.gov

Fast-Scan Cyclic Voltammetry with Carbon Fiber Microelectrodes

Fast-scan cyclic voltammetry (FSCV) is a highly sensitive electrochemical technique capable of detecting rapid changes in analyte concentrations on a sub-second timescale. nih.govfrontiersin.org It is particularly well-suited for in vivo monitoring of neurotransmitters but also has applications in the analysis of other electroactive species, including phenols. nih.govresearchgate.net

In FSCV, a triangular waveform potential is applied to a carbon fiber microelectrode (CFME) at a high scan rate, typically 400 V/s or faster. nih.govfrontiersin.org This rapid scanning allows for high temporal resolution. The small size of the CFMEs minimizes tissue damage in biological applications and allows for measurements in very small volumes. frontiersin.org

Studies have shown that FSCV with CFMEs can be used for the sensitive and selective measurement of various phenolic compounds, including 4-methylaminophenol (4-MAP). researchgate.net The electrochemical behavior of these compounds is influenced by their structure, leading to different sensitivities and oxidation potentials, which allows for their differentiation in complex mixtures. researchgate.net The detection is based on the oxidation of the phenol at the electrode surface, and the resulting current is proportional to its concentration. researchgate.net

| FSCV Parameter | Typical Value | Reference |

| Scan Rate | 400 - 1000 V/s | frontiersin.org |

| Electrode Material | Carbon Fiber | frontiersin.orgresearchgate.net |

| Target Analytes | Phenol, 2-MAP, 4-MAP, 3-HBA | researchgate.net |

Advanced Electrochemical Sensor Development (e.g., ZnO/B-g-C3N4 heterostructures for metol detection)

The development of advanced electrode materials is a key area of research in electrochemical sensing. Nanomaterials, in particular, offer unique properties that can enhance the sensitivity, selectivity, and stability of sensors. A notable example is the use of zinc oxide/boron-doped graphitic carbon nitride (ZnO/B-g-C3N4) heterostructures for the electrochemical detection of metol. acs.orgacs.org

This sensor is fabricated by embedding ZnO nanoplatelets into boron-doped carbon nitride nanosheets. acs.orgacs.org The resulting heterostructure exhibits a synergistic effect, where the high electrostatic affinity of the 2D boron-doped carbon nitride for ZnO nanoparticles prevents their aggregation, and the layered structure assists in the adsorption of metol. acs.org This enhances the electron transfer performance of the sensor, leading to a higher electrochemical response compared to bare or single-component modified electrodes. acs.org

The performance of the ZnO/B-g-C3N4 modified glassy carbon electrode (GCE) for metol detection has been systematically evaluated using techniques like cyclic voltammetry and differential pulsed voltammetry. acs.orgacs.org The sensor demonstrates a wide linear range and a low limit of detection, making it suitable for the determination of metol in real samples. acs.org

| Sensor Performance Parameter | Value | Reference |

| Limit of Detection (LOD) | 8.6 nM | acs.org |

| Linear Range | 0.039–1617 µM | acs.org |

| Sensitivity | 0.804 µA µM–1 cm–2 | acs.org |

Chromatographic Methodologies (HPLC, Flow Injection Analysis) in Research Environments

Chromatography is a powerful separation technique widely used for the analysis of complex mixtures. nih.gov High-performance liquid chromatography (HPLC) and flow injection analysis (FIA) are two prominent chromatographic methodologies employed in research environments for the determination of phenolic compounds.

HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov For the analysis of phenols, reverse-phase HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. epa.gov Detection can be achieved using various detectors, including ultraviolet (UV) absorption, fluorescence, and electrochemical detectors. epa.gov A rapid and simple HPLC method has been developed for the determination of 4-chloro-3-methylphenol, using 2-methyl-4,6-dinitrophenol as an internal standard. researchgate.net

Flow injection analysis is a highly efficient technique that involves injecting a discrete sample volume into a continuously flowing carrier stream. nih.gov The sample then passes through a reactor where a chemical reaction may occur, and finally to a detector. FIA is known for its high sample throughput and automation capabilities. nih.gov A flow injection method with a biamperometric detector has been described for the determination of total phenols in environmental wastewater. nih.gov This method relies on the oxidation of phenols at one electrode and the reduction of a reagent at another, allowing for sensitive detection. nih.gov

| Chromatographic Method | Key Features |

| HPLC | High resolution, suitable for complex mixtures, various detection methods available. nih.govepa.gov |

| Flow Injection Analysis | High sample throughput, automated, suitable for routine analysis. nih.gov |

Kinetic Spectrophotometric Methods for Trace Element Determination

Kinetic spectrophotometric methods are based on the measurement of the rate of a chemical reaction. The analyte of interest can act as a catalyst, inhibitor, or reactant in the reaction, and its concentration is determined by measuring the change in absorbance over time. These methods can be highly sensitive and are well-suited for the determination of trace elements.

This compound and other phenolic compounds can be involved in redox reactions that are catalyzed by trace metals. This catalytic effect can be exploited for the quantitative determination of these metals. For example, a sequential injection analysis-catalytic spectrophotometric method has been proposed for the determination of trace phenols based on their catalytic effect on the oxidation of gallocyanin by sodium bromate in an acidic medium. researchgate.net

Conversely, the oxidation of phenolic compounds can be used to determine the concentration of an oxidizing agent. A kinetic-spectrophotometric method for the determination of methyldopa (B1676449) is based on its oxidation by periodate (B1199274) in an aqueous medium. derpharmachemica.com The reaction is monitored by measuring the increase in absorbance of the reaction mixture over time. derpharmachemica.com

These methods offer the advantages of simplicity, speed, and high sensitivity, making them valuable tools for trace analysis in various fields.

Environmental Chemistry and Degradation Pathways of 4 Methyl 3 Methylamino Phenol

Biodegradation Studies in Aquatic Systems

Biodegradation is a critical process determining the fate of organic compounds in aquatic environments. It involves the breakdown of substances by microorganisms, primarily bacteria and fungi.

Microbial Degradation Mechanisms and Intermediates

A potential pathway could be initiated by a monooxygenase or deaminase enzyme. One proposed pathway involves initial hydroxylation of the aromatic ring, followed by deamination (removal of the amino group) or demethylation. Following these initial transformations, the resulting catecholic intermediate would likely undergo ring cleavage by dioxygenase enzymes. This cleavage opens the aromatic ring, forming aliphatic intermediates that can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization into carbon dioxide and water. nih.gov

For example, the degradation of 4-aminophenol (B1666318) by Burkholderia sp. strain AK-5 proceeds through the formation of 1,4-benzenediol and subsequently 1,2,4-trihydroxybenzene, which is then cleaved by a dioxygenase. asm.org A similar pathway, involving hydroxylation and ring cleavage, is plausible for 4-Methyl-3-(methylamino)phenol.

Table 1: Inferred Microbial Degradation Pathway for this compound Based on 4-Aminophenol Degradation

| Step | Reaction | Key Intermediates (Analogues) | Enzyme Class (Postulated) |

| 1 | Initial Oxidation/Deamination | Dihydroxy-methyl-methylamino-benzene | Monooxygenase / Deaminase |

| 2 | Ring Cleavage | Aliphatic Carboxylic Acids | Dioxygenase |

| 3 | Central Metabolism | TCA Cycle Intermediates | Various |

This table is illustrative and based on the degradation of analogous compounds.

Factors Influencing Biodegradation Rates

The rate of biodegradation of phenolic compounds in aquatic systems is influenced by a variety of environmental and chemical factors. These factors can affect microbial growth, enzyme activity, and the bioavailability of the compound.

Microbial Population: The presence of microbial communities with the necessary enzymatic machinery is the primary requirement for biodegradation. The density and diversity of these populations can significantly impact degradation rates.

Temperature: Microbial activity generally increases with temperature up to an optimal point, beyond which enzymes can denature.

pH: The pH of the water affects both the chemical state of the phenolic compound and the metabolic activity of microorganisms, with most preferring a pH range of 6.5 to 7.5.

Oxygen Availability: Aerobic degradation is typically faster and more complete than anaerobic degradation. The availability of dissolved oxygen is often a rate-limiting factor.

Nutrient Availability: Microorganisms require other nutrients, such as nitrogen and phosphorus, for growth and metabolism. A lack of these essential nutrients can limit biodegradation.

Substrate Concentration: While a certain concentration is needed to induce the necessary enzymes, high concentrations of phenolic compounds can be toxic and inhibitory to microbial life.

Table 2: Key Factors Affecting Biodegradation of Phenolic Compounds

| Factor | Influence on Biodegradation Rate | Optimal Conditions (General) |

| Temperature | Rate increases with temperature to an optimum | 25-35°C |

| pH | Affects enzyme activity and compound speciation | 6.5 - 7.5 |

| Dissolved Oxygen | Aerobic pathways are generally faster | High availability |

| Nutrient Levels (N, P) | Essential for microbial growth | Balanced C:N:P ratio |

| Contaminant Concentration | Can be inhibitory at high levels | Varies by compound and microbe |

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with atmospheric radicals, light, or water.

Atmospheric Degradation by Hydroxyl Radicals

In the atmosphere, organic compounds are primarily degraded by reaction with photochemically produced hydroxyl (OH) radicals. harvard.edu The rate of this reaction is a key determinant of a compound's atmospheric lifetime. For aromatic compounds like this compound, the reaction with OH radicals can proceed via two main pathways: H-atom abstraction from the substituent groups (-OH, -NHCH₃, -CH₃) or OH addition to the aromatic ring.

The atmospheric lifetime can be estimated using the rate constant for the reaction with OH radicals and the average atmospheric concentration of these radicals. While the specific rate constant for this compound is not available, data for related compounds like cresols can provide an estimate. The rate constants for the reaction of OH radicals with cresols are on the order of 4 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.

Table 3: Estimated Atmospheric Lifetime Based on Analogue Compounds

| Compound (Analogue) | OH Radical Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| o-Cresol | 4.16 x 10⁻¹¹ | ~6.6 hours |

| m-Cresol (B1676322) | 5.86 x 10⁻¹¹ | ~4.7 hours |

| p-Cresol | 4.98 x 10⁻¹¹ | ~5.5 hours |

Calculation assumes an average global OH radical concentration of 1.0 x 10⁶ molecules cm⁻³. The lifetime of this compound is expected to be in a similar range, indicating rapid atmospheric degradation.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. In aquatic environments, this can occur through two mechanisms:

Direct Photolysis: The direct absorption of light by the compound leads to its decomposition. Aromatic compounds like phenols can absorb sunlight, but the rate of direct photolysis is often slow unless specific chromophores are present that enhance light absorption. nih.gov

Indirect Photolysis: Degradation is facilitated by other light-activated substances in the water, such as dissolved organic matter or nitrate, which produce reactive species like hydroxyl radicals or singlet oxygen.

For aminophenols, studies have shown that they can undergo photocatalytic degradation. For example, the complete degradation of 2-aminophenol (B121084) and 4-aminophenol has been observed under visible light irradiation in the presence of a photocatalyst. The addition of an oxidizing agent like hydrogen peroxide can further enhance the degradation rate.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound towards hydrolysis is dependent on the presence of functional groups that are susceptible to this reaction, such as esters, amides, or certain halogenated compounds.

The functional groups present in this compound—a phenolic hydroxyl group, a secondary aromatic amine, and a methyl group attached to an aromatic ring—are generally stable and not susceptible to hydrolysis under typical environmental conditions (pH 5-9 and ambient temperatures). Both phenols and aromatic amines are resistant to hydrolysis because the bonds connecting the hydroxyl and amino groups to the aromatic ring are very stable. quizlet.comncert.nic.in Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Environmental Fate Modeling and Prediction of Persistence

Environmental fate modeling is a critical tool for predicting the behavior, transport, and ultimate persistence of chemical compounds in the environment. For this compound, while specific, comprehensive modeling studies are not widely available in public literature, its environmental fate can be predicted using established models for organic pollutants and substituted phenols. These models integrate a compound's physicochemical properties with environmental parameters to forecast its distribution and longevity.

The primary approaches for this predictive assessment are multimedia fate models and Quantitative Structure-Activity Relationship (QSAR) models. nih.govijsmr.in Multimedia models use mass balance equations to describe the movement and transformation of a chemical within and between different environmental compartments such as air, water, soil, and sediment. eolss.netup.pt QSAR models, on the other hand, estimate a compound's properties and environmental behavior based on its molecular structure. nih.govunibo.it

The foundation of any environmental fate model is a set of reliable input parameters derived from experimental data or QSAR predictions. nih.gov These parameters govern the model's calculations for processes like volatilization, deposition, leaching, and degradation. For a substituted phenol (B47542) like this compound, key parameters include water solubility, vapor pressure, the octanol-water partition coefficient (Log Kow), and degradation half-lives in various media.

The table below illustrates the typical input data required for environmental fate modeling. The values provided are hypothetical examples for this compound, intended to demonstrate the parameters used in predictive models.

Table 1: Example of Key Input Parameters for Environmental Fate Modeling of this compound

| Parameter | Hypothetical Value | Significance in Modeling |

|---|---|---|

| Molecular Weight | 137.18 g/mol | Basic property influencing diffusion and transport rates. |

| Log Kow (Octanol-Water Partition Coefficient) | 1.5 | Indicates potential for bioaccumulation and sorption to organic matter in soil and sediment. |

| Water Solubility | 5,000 mg/L | Governs concentration in aquatic systems and potential for leaching in soil. |

| Vapor Pressure | 0.002 Pa | Determines the tendency of the compound to partition into the atmosphere. |

| Biodegradation Half-life (Water) | 15 days | Primary measure of persistence in aquatic environments. |

| Biodegradation Half-life (Soil) | 30 days | Primary measure of persistence in terrestrial environments. |

| Photolysis Half-life (Atmosphere) | 20 hours | Rate of degradation in the atmosphere due to sunlight. |

Various standardized models are used in regulatory and scientific contexts to perform these predictions. These models range in complexity from simple, steady-state equilibrium models (Level I) to more complex, non-steady-state dynamic models (Level IV) that consider advection and intermedia transport rates. eolss.net

Table 2: Common Environmental Fate Models and Their Applications

| Model | Type | Primary Application |

|---|---|---|

| EPI Suite™ | QSAR / Screening-Level | Estimates physicochemical properties and environmental fate endpoints (e.g., degradation, bioaccumulation). |

| SimpleBox | Multimedia Mass Balance | Simulates the fate, transport, and overall persistence (Pov) of chemicals in a defined "unit world" environment. cefic-lri.org |

| ChemProp | Machine Learning / QSAR | Predicts molecular properties and environmental characteristics like persistence, bioaccumulation, and toxicity using deep learning. nih.gov |

| OPERA | QSAR | An open-source application that provides predictions for physicochemical properties and environmental fate endpoints compliant with OECD principles. nih.govosti.gov |

The results of a hypothetical model simulation for this compound, assuming continuous release into water, are presented below to illustrate a typical model output.

Table 3: Illustrative Model Output for the Predicted Environmental Fate of this compound

| Environmental Compartment | Predicted Mass Distribution (%) | Predicted Half-Life |

|---|---|---|

| Air | < 0.1% | ~20 hours |

| Water | 75% | ~15 days |

| Soil | 20% | ~30 days |

| Sediment | 5% | > 60 days |

| Overall Persistence (Pov) | N/A | ~25 days |

Advanced Chemical and Industrial Applications of 4 Methyl 3 Methylamino Phenol Excluding Hair Dyes, Cosmetics, Pharmaceuticals for Human Use

Role as a Key Intermediate in Pigment and Dye Synthesis